molecular formula C8H7BrN2 B2678239 2-(3-Bromopyridin-2-yl)propanenitrile CAS No. 1404115-49-6

2-(3-Bromopyridin-2-yl)propanenitrile

Cat. No.: B2678239
CAS No.: 1404115-49-6
M. Wt: 211.062
InChI Key: UTJVZFHVAPGXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromopyridin-2-yl)propanenitrile is an organic compound with the molecular formula C8H7BrN2. It is a derivative of pyridine, featuring a bromine atom at the 3-position and a nitrile group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopyridin-2-yl)propanenitrile typically involves the bromination of pyridine derivatives followed by the introduction of the nitrile group. One common method involves the reaction of 3-bromopyridine with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromopyridin-2-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF).

    Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium carbonate), solvents (e.g., toluene).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

Major Products Formed:

Scientific Research Applications

2-(3-Bromopyridin-2-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromopyridin-2-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The bromine and nitrile groups can interact with biological targets, influencing enzyme activity or receptor binding .

Comparison with Similar Compounds

Uniqueness: 2-(3-Bromopyridin-2-yl)propanenitrile is unique due to the specific positioning of the bromine and nitrile groups, which can influence its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to different properties and applications compared to its analogs .

Properties

IUPAC Name

2-(3-bromopyridin-2-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6(5-10)8-7(9)3-2-4-11-8/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJVZFHVAPGXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.